

A Comparative Toxicological Assessment of N3-Methyl Pantoprazole and Pantoprazole

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Compound of Interest

Compound Name: N3-Methyl pantoprazole

Cat. No.: B1427422

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A comprehensive guide for researchers, scientists, and drug development professionals detailing the toxicological profiles of the proton pump inhibitor pantoprazole and its N3-methylated impurity. This guide provides a comparative analysis based on available experimental data for pantoprazole and an in silico toxicological prediction for **N3-Methyl pantoprazole**.

This document presents a detailed toxicological comparison between the widely used proton pump inhibitor (PPI), pantoprazole, and its process-related impurity, **N3-Methyl pantoprazole**. While extensive toxicological data is available for pantoprazole, enabling a thorough risk assessment, there is a notable absence of direct experimental toxicological studies on **N3-Methyl pantoprazole**. Consequently, this guide combines a comprehensive review of the existing data for pantoprazole with a predictive toxicological assessment of **N3-Methyl pantoprazole**, utilizing in silico methodologies and read-across principles from structurally related compounds.

Executive Summary

Pantoprazole has a well-characterized toxicological profile, with established data for acute, sub-chronic, and chronic toxicity, as well as genotoxicity and carcinogenicity. The primary target organs for toxicity in animal studies are the stomach (due to its pharmacological action), liver, and thyroid. Genotoxicity studies have shown mixed results, with some evidence of clastogenic activity in vitro at high concentrations, but it is generally considered non-genotoxic in vivo.

For **N3-Methyl pantoprazole**, in the absence of experimental data, its toxicological profile is predicted based on its chemical structure. The methylation at the N3 position of the benzimidazole ring is a key structural difference. While this modification is not expected to drastically alter the general toxicological profile compared to pantoprazole, it warrants careful consideration, particularly concerning its genotoxic potential. In silico analysis and read-across from other N-methylated aromatic compounds suggest a potential for genotoxicity that should be experimentally verified.

Quantitative Toxicological Data

The following tables summarize the available quantitative toxicological data for pantoprazole. No experimental data is available for **N3-Methyl pantoprazole**.

Table 1: Acute Toxicity of Pantoprazole

| Species | Route of Administration | LD50 (mg/kg) | Reference |
|---------|-------------------------|--------------|-----------|
| Mouse | Oral | 709 | [1] |
| Rat | Oral | 798 | [1] |
| Dog | Oral | 887 | [1] |

Table 2: Genotoxicity of Pantoprazole

| Assay | System | Metabolic Activation | Result | Reference |
|-----------------------------------|-------------------------|----------------------|----------|---------------------|
| Bacterial Reverse Mutation (Ames) | S. typhimurium, E. coli | With and Without | Negative | [2] |
| In vitro Chromosome Aberration | Human Lymphocytes | Without | Positive | [2] |
| In vitro Chromosome Aberration | Human Lymphocytes | With | Negative | [2] |
| In vivo Micronucleus | Mouse Bone Marrow | N/A | Negative | [2] |

Experimental Protocols

Detailed methodologies for key toxicological assessments are outlined below, based on internationally recognized guidelines.

Acute Oral Toxicity - Acute Toxic Class Method (OECD 423)

This method is used to estimate the acute oral toxicity of a substance. The test procedure involves a stepwise administration of the test substance to a small number of animals.

- **Test Animals:** Typically, rats of a single sex (usually females) are used.
- **Housing and Feeding:** Animals are housed in standard conditions with access to food and water.
- **Dose Administration:** The test substance is administered orally by gavage in a single dose. The starting dose is selected from a series of predefined dose levels (e.g., 5, 50, 300, 2000 mg/kg).

- **Observation:** Animals are observed for mortality, clinical signs of toxicity, and body weight changes for at least 14 days.
- **Procedure:** The outcome of the test at one dose level determines the next step. If mortality is observed, the dose for the next step is lowered. If no mortality is observed, the dose is increased. This continues until the criteria for classification are met.

Bacterial Reverse Mutation Test (Ames Test - OECD 471)

This test is used to detect gene mutations induced by chemical substances. It utilizes amino-acid requiring strains of *Salmonella typhimurium* and *Escherichia coli* to detect point mutations.

- **Test Strains:** A set of bacterial strains with different mutations in the histidine (*S. typhimurium*) or tryptophan (*E. coli*) operon are used.
- **Metabolic Activation:** The test is performed with and without a metabolic activation system (S9 mix from rat liver) to mimic mammalian metabolism.[\[3\]](#)[\[4\]](#)[\[5\]](#)
- **Procedure:** The test substance, bacterial culture, and S9 mix (if required) are combined and plated on a minimal agar medium.[\[3\]](#)[\[4\]](#)[\[5\]](#)
- **Incubation:** Plates are incubated for 48-72 hours at 37°C.
- **Evaluation:** The number of revertant colonies (colonies that have regained the ability to synthesize the required amino acid) is counted and compared to the control plates. A substance is considered mutagenic if it causes a dose-dependent increase in the number of revertants.[\[3\]](#)[\[4\]](#)[\[5\]](#)

In Vitro Mammalian Chromosomal Aberration Test (OECD 473)

This test identifies substances that cause structural chromosomal aberrations in cultured mammalian cells.[\[6\]](#)[\[7\]](#)[\[8\]](#)[\[9\]](#)

- **Cell Cultures:** Established cell lines (e.g., Chinese hamster ovary cells) or primary cell cultures (e.g., human peripheral blood lymphocytes) are used.[\[6\]](#)[\[7\]](#)[\[8\]](#)[\[9\]](#)

- **Metabolic Activation:** The test is conducted with and without an exogenous metabolic activation system (S9 mix).[\[6\]](#)[\[7\]](#)[\[8\]](#)[\[9\]](#)
- **Procedure:** Cell cultures are exposed to the test substance at various concentrations for a defined period.
- **Harvesting and Staining:** Cells are treated with a spindle inhibitor to arrest them in metaphase, harvested, and stained.
- **Analysis:** Metaphase cells are examined microscopically for chromosomal aberrations (e.g., breaks, gaps, exchanges).
- **Evaluation:** A substance is considered clastogenic if it induces a statistically significant, dose-dependent increase in the frequency of cells with structural chromosomal aberrations.[\[6\]](#)[\[7\]](#)[\[8\]](#)[\[9\]](#)

In Vivo Mammalian Erythrocyte Micronucleus Test (OECD 474)

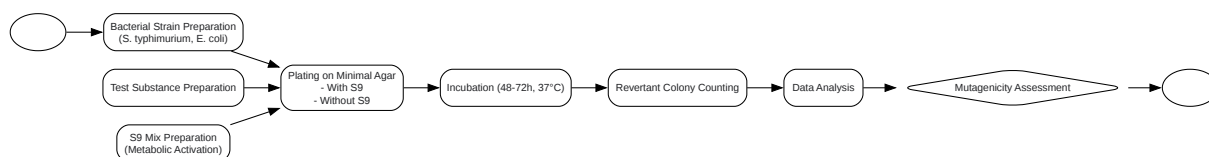
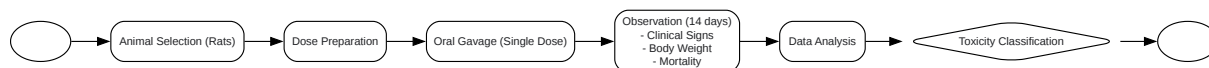
This test detects damage to chromosomes or the mitotic apparatus of erythroblasts by analyzing micronuclei in erythrocytes of bone marrow and/or peripheral blood of animals.[\[10\]](#)[\[11\]](#)[\[12\]](#)[\[13\]](#)

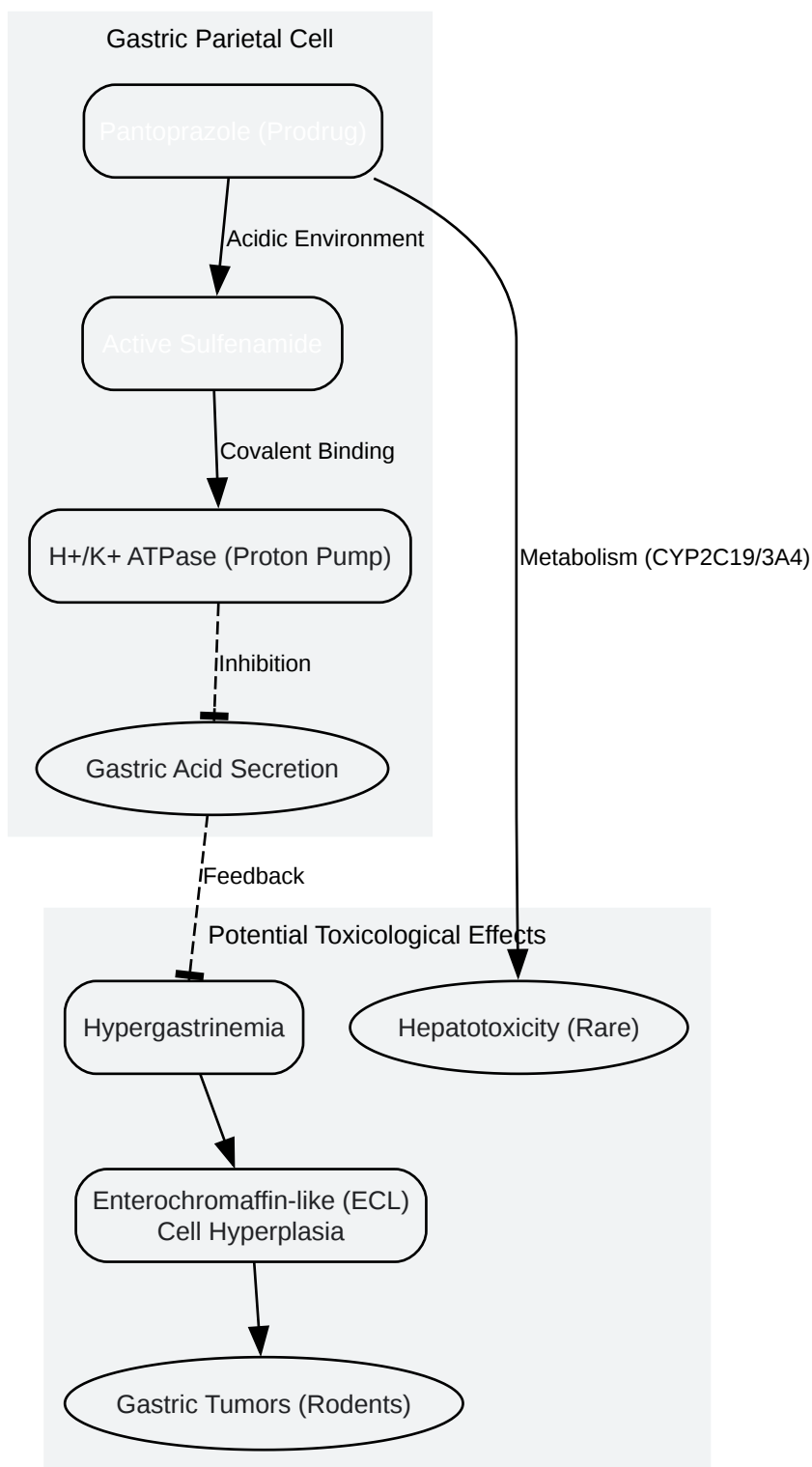
- **Test Animals:** Typically, mice or rats are used.[\[10\]](#)[\[11\]](#)[\[12\]](#)[\[13\]](#)
- **Dose Administration:** The test substance is administered to the animals, usually by oral gavage or intraperitoneal injection, at three or more dose levels.
- **Sample Collection:** Bone marrow or peripheral blood is collected at appropriate time intervals after treatment.
- **Slide Preparation and Staining:** Smears are prepared and stained to differentiate between polychromatic (immature) and normochromatic (mature) erythrocytes and to visualize micronuclei.
- **Analysis:** The frequency of micronucleated polychromatic erythrocytes is determined by microscopic analysis.

- Evaluation: A substance is considered genotoxic in vivo if it causes a statistically significant, dose-dependent increase in the frequency of micronucleated polychromatic erythrocytes.[10][11][12][13]

Visualizations

Experimental Workflows





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